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Compound of Interest

Compound Name: 2-Ethoxy-2-methylpropanamide

CAS No.: 1628184-71-3

Cat. No.: B3107891

Get Quote

Executive Summary
This guide contrasts two chemically distinct amides: 2-Ethoxybenzamide (Etenzamide), a

clinically established non-steroidal anti-inflammatory drug (NSAID), and 2-Ethoxy-2-
methylpropanamide, a specialized aliphatic building block.

While both compounds share an ethoxy-amide motif, their biological roles are divergent.

Etenzamide acts as a potent analgesic and antipyretic via cyclooxygenase (COX) inhibition. In

contrast, 2-Ethoxy-2-methylpropanamide (CAS 1628184-71-3) lacks significant direct

therapeutic application but serves as a critical intermediate in the synthesis of complex N-acyl

urea derivatives, often explored for anti-proliferative (anti-cancer) activity.
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Feature
2-Ethoxybenzamide

(Etenzamide)

2-Ethoxy-2-

methylpropanamide

CAS Registry 938-73-8 1628184-71-3

Classification
Active Pharmaceutical

Ingredient (API)

Synthetic Intermediate /

Building Block

Core Structure Aromatic (Benzamide)
Aliphatic (Branched

Propanamide)

Primary Bioactivity
Analgesic, Antipyretic, Anti-

inflammatory

Precursor for kinase

inhibitors/ureas

Mechanism COX-2/COX-1 Inhibition
N/A (Substrate for

lithiation/coupling)

Chemical Identity & Physicochemical Profiling
Understanding the structural dichotomy is essential for predicting biological behavior.

Structural Comparison
2-Ethoxybenzamide (Etenzamide): Features a planar benzene ring facilitating

stacking interactions within the COX active site. The ortho-ethoxy group locks the
conformation via intramolecular hydrogen bonding, enhancing lipophilicity and membrane
permeability.

2-Ethoxy-2-methylpropanamide: A sterically hindered aliphatic amide. The gem-dimethyl

group at the

-carbon creates significant steric bulk, protecting the amide bond from rapid enzymatic
hydrolysis but also limiting specific receptor binding compared to its aromatic counterpart.

Physicochemical Data
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Property 2-Ethoxybenzamide
2-Ethoxy-2-
methylpropanamide

Formula

Molecular Weight 165.19 g/mol 131.17 g/mol

LogP (Predicted) ~1.8 (Lipophilic) ~0.8 (Moderately Polar)

Solubility
Low in water; High in EtOH,

DMSO

Moderate in water; High in

organic solvents

Key Reactivity
Electrophilic aromatic

substitution; Amide hydrolysis
-Lithiation (via LiHMDS);

Acylation

Biological Activity & Mechanism of Action (MOA)
A. 2-Ethoxybenzamide (Etenzamide)
Status: Clinically Approved API

Pharmacology: Etenzamide is a salicylate derivative. It exerts analgesic and antipyretic

effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of

pro-inflammatory prostaglandins (PGE2) from arachidonic acid.

Potency: Comparable to salicylamide but with improved tolerability. It is frequently formulated

in combination with caffeine and diphenhydramine for synergistic pain relief.

Metabolism: Primarily metabolized in the liver via hydroxylation and conjugation

(glucuronidation).

B. 2-Ethoxy-2-methylpropanamide
Status: Synthetic Intermediate / Research Chemical

Direct Activity: There is no significant literature supporting the use of this specific amide as a

standalone therapeutic agent. Unlike simple branched amides (e.g., isovaleramide) which

possess mild anticonvulsant properties, the ether linkage in this compound alters its polarity

and receptor fit.
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Synthetic Utility (Indirect Activity): Its primary value lies in drug discovery chemistry. It

functions as a "masked" isocyanate equivalent or a nucleophile after deprotonation.

Case Study: In patent US20140275080A1, this compound is treated with LiHMDS (Lithium

hexamethyldisilazide) to generate an anion, which is then coupled with isopropenyl

chloroformate. The resulting intermediates are converted into N-acyl-N'-(pyridin-2-yl)

ureas, a class of compounds exhibiting potent anti-cancer and anti-proliferative activity

(e.g., Raf kinase inhibition).

MOA Visualization
The following diagram contrasts the direct receptor interaction of Etenzamide with the synthetic

utility of the propanamide derivative.
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Caption: Comparative pathway analysis. Top: Etenzamide directly inhibits COX enzymes.

Bottom: 2-Ethoxy-2-methylpropanamide serves as a precursor for bioactive urea derivatives.

Experimental Protocols
Protocol A: Synthesis of Bioactive Ureas using 2-
Ethoxy-2-methylpropanamide
Derived from Patent US20140275080A1 (Synthesis of Anti-Cancer Agents)
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Objective: To utilize the steric bulk of the propanamide to create stable N-acyl urea scaffolds.

Preparation: Charge a flame-dried flask with 2-ethoxy-2-methylpropanamide (1.0 eq) and

anhydrous THF. Cool to -78°C under Argon.

Activation: Dropwise add LiHMDS (1.0 M in THF, 1.3 eq). Stir for 30 minutes to ensure

complete deprotonation of the amide nitrogen.

Coupling: Add Isopropenyl chloroformate (1.4 eq) slowly. The steric bulk of the gem-dimethyl

group prevents O-alkylation, favoring N-acylation.

Workup: Warm to room temperature. Quench with saturated

. Extract with EtOAc.[1]

Result: The resulting intermediate is further reacted with aminopyridines to form the final

kinase inhibitor.

Protocol B: COX Inhibition Assay (Etenzamide
Validation)
Objective: To verify the anti-inflammatory potency of 2-Ethoxybenzamide.

System: Recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0).

Substrate: Arachidonic acid (

) + Heme cofactor.

Treatment: Incubate enzyme with 2-Ethoxybenzamide (0.1 - 100

) for 10 minutes at 37°C.

Initiation: Add Arachidonic acid. Incubate for 2 minutes.

Detection: Measure

production via ELISA or colorimetric peroxidation assay (TMPD oxidation at 590 nm).
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Data Analysis: Calculate

. Etenzamide typically shows

in the micromolar range (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Ethoxy-2-methylpropane;ethyl acetate | C10H22O3 | CID 88144071 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Guide: 2-Ethoxybenzamide vs. 2-Ethoxy-
2-methylpropanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3107891/docs#comparative-guide-2-
ethoxybenzamide-vs-2-ethoxy-2-methylpropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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